米卡芬净钠

描述

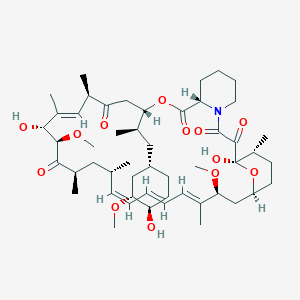

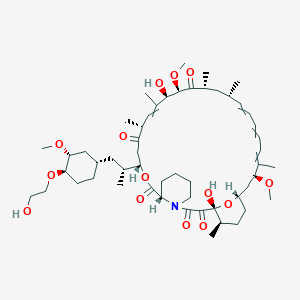

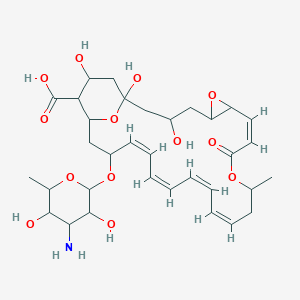

米卡芬净钠,也称为 FK 463,是一种半合成的棘白菌素,来源于真菌 Coleophoma empetri 的天然产物。它是一种脂肽类抗真菌剂,能抑制 1,3-β-D-葡聚糖的合成,而 1,3-β-D-葡聚糖是真菌细胞壁的重要组成部分。 这种化合物对念珠菌属和曲霉菌属的真菌特别有效 .

科学研究应用

FK 463 具有广泛的科学研究应用:

化学: 用作研究脂肽合成和修饰的模型化合物。

生物学: 研究其对真菌细胞壁合成的影响及其与其他细胞成分的相互作用。

医学: 广泛用作抗真菌剂,治疗侵入性真菌感染,尤其是在免疫功能低下患者中.

工业: 用于开发新的抗真菌制剂和治疗策略.

作用机制

FK 463 通过抑制 1,3-β-D-葡聚糖的合成发挥其抗真菌作用,1,3-β-D-葡聚糖是真菌细胞壁的重要组成部分。这种抑制会破坏细胞壁的完整性,导致细胞裂解和死亡。 FK 463 的分子靶标是 1,3-β-D-葡聚糖合酶 .

生化分析

Biochemical Properties

Micafungin sodium works by inhibiting the synthesis of 1,3-beta-D-glucan, an integral component of the fungal cell wall . This decreased glucan production leads to osmotic instability and thus cellular lysis . It acts in a concentration-dependent manner as a noncompetitive inhibitor of the formation of the enzyme 1,3-beta-D glucan synthase .

Cellular Effects

Micafungin sodium has a broad spectrum of in vitro activity against clinically relevant isolates of Candida spp. (including fluconazole-resistant Candida glabrata isolates), a low propensity for emergence of resistant isolates . Depending on its concentration, micafungin may be fungicidal against some Candida, but is usually fungistatic against Aspergillus .

Molecular Mechanism

Micafungin sodium exerts its effects at the molecular level by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of fungal cell walls . This inhibition is achieved through a concentration-dependent, noncompetitive inhibition of the enzyme 1,3-beta-D glucan synthase .

Temporal Effects in Laboratory Settings

Micafungin sodium has a half-life of 14 hours in patient blood, but it is even longer in different organs, so the concentration will persist above minimum inhibitory concentrations of Candida species for several days . High-dose micafungin is a candidate for less frequent dosing (i.e. 200 mg every 48 h, or 300 mg every 72 h) due to its favorable toxicity profile and a possible post-antifungal effect .

Dosage Effects in Animal Models

Studies in mice and rabbits with persistent neutropenia and disseminated candidiasis demonstrated that a single large dose of micafungin could clear disseminated candidiasis . The clearance of micafungin is much higher in neonates and older children, and these populations receive a considerably higher weight-corrected dose than adults .

Metabolic Pathways

Micafungin sodium is metabolized by arylsulfatase, catechol-O-methyltransferase, and several cytochrome P450 (CYP) isoenzymes (3A4, 1A2, 2B6 and 2C), but no dose adjustments are necessary in patients with (severe) hepatic dysfunction .

Transport and Distribution

Micafungin sodium is administered intravenously as a 1-h infusion once daily . The clearance (CL) is 10.4 mL/h/kg and volume of distribution is 0.2 L/kg; both are independent of the dose . Exposure to micafungin is lower in hematology patients, and is even further lowered in critically ill patients (including burn patients) compared with healthy volunteers .

Subcellular Localization

As an antifungal agent, micafungin sodium targets the fungal cell wall, specifically the 1,3-beta-D-glucan, an essential component of the fungal cell wall . This unique mechanism of action allows micafungin sodium to selectively target fungal cells without affecting human cells, as human cells do not contain 1,3-beta-D-glucan .

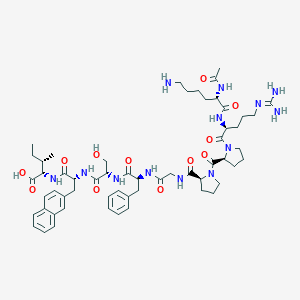

准备方法

合成路线和反应条件

FK 463 的合成涉及多个步骤:

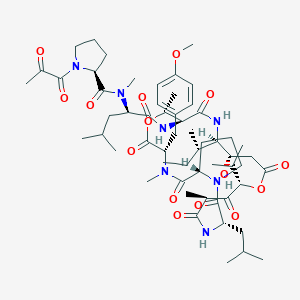

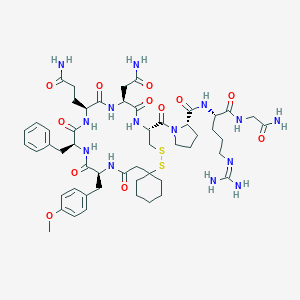

酶促脱酰基反应: 第一步涉及使用链霉菌属真菌或类似菌株对 FR-901379 进行酶促脱酰基反应,生成脱酰基脂肽 FR-179642.

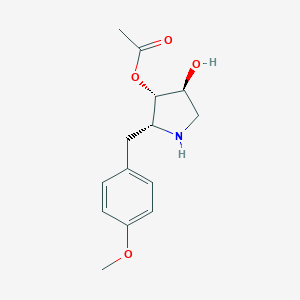

再酰基反应: 然后,用 1-[4-[5-(4-戊氧基苯基)异恶唑-3-基]苯甲酰]苯并三唑 3-氧化物在二甲基甲酰胺 (DMF) 中使用二甲基氨基吡啶 (DMAP) 对脱酰基脂肽进行再酰基反应.

工业生产方法

FK 463 的工业生产遵循类似的合成路线,但规模更大,以确保满足药品应用所需的纯度和一致性。 该工艺包括发酵、提取和纯化步骤,以获得最终产物 .

化学反应分析

反应类型

FK 463 会发生多种化学反应,包括:

氧化: FK 463 在特定条件下可以被氧化,形成不同的衍生物。

还原: 还原反应可以改变分子中的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 还原剂如硼氢化钠和氢化铝锂被使用。

取代: 卤素和烷基化剂等试剂被普遍使用.

主要生成产物

相似化合物的比较

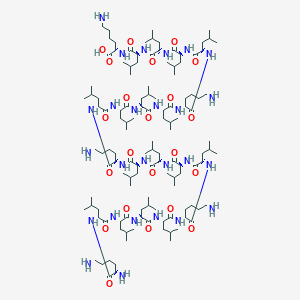

FK 463 是棘白菌素类抗真菌剂的一部分,其中还包括卡泊芬净和阿尼芬净。 这些化合物具有相似的作用机制,但在药代动力学性质和活性谱方面有所不同 .

类似化合物

卡泊芬净: 另一种棘白菌素,具有类似的作用机制,但药代动力学性质不同。

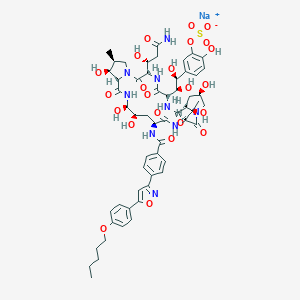

属性

CAS 编号 |

208538-73-2 |

|---|---|

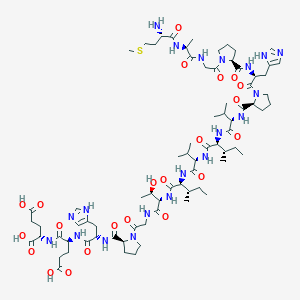

分子式 |

C56H70N9NaO23S |

分子量 |

1292.3 g/mol |

IUPAC 名称 |

sodium;4-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-sulfooxyphenolate |

InChI |

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1 |

InChI 键 |

KOOAFHGJVIVFMZ-WZPXRXMFSA-M |

SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |

手性 SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] |

规范 SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |

Key on ui application |

Formerly known as FK463, micafungin is a semisynthetic lipopeptide synthesized from a fermentation product of Coleophoma empetri that works as an antifungal agent. It is a glucan synthesis inhibitor of the echinocandin structural class. |

沸点 |

N/A |

熔点 |

N/A |

Pictograms |

Irritant |

储存 |

−20°C |

同义词 |

FK 463 FK-463 FK463 micafungin micafungin sodium Mycamine |

产品来源 |

United States |

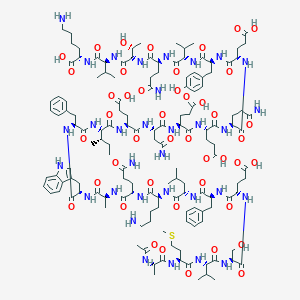

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Micafungin sodium?

A1: Micafungin sodium is an antifungal agent that belongs to the echinocandin class. It exerts its fungicidal activity by inhibiting the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall. [] This inhibition disrupts cell wall integrity, leading to fungal cell death. []

Q2: Against which fungal species is Micafungin sodium effective?

A2: Micafungin sodium demonstrates potent activity against a wide range of Candida species, including those resistant to fluconazole. [, ] It also exhibits fungistatic activity against Aspergillus species. [, ] Studies have shown its potential efficacy against Talaromyces marneffei in both yeast and mycelial forms. []

Q3: Are there any reported cases of resistance to Micafungin sodium?

A3: While Micafungin sodium remains an effective treatment option, emergence of Trichosporon asahii infection during its administration has been reported. [] Further research is needed to understand the mechanisms and clinical implications of such cases.

Q4: What are the current approved clinical applications of Micafungin sodium?

A4: Micafungin sodium has received approval from the US FDA for the prophylaxis of Candida infections in patients undergoing hematopoietic stem cell transplantation. [, , ] It is also approved for the treatment of esophageal candidiasis. [, , ]

Q5: What are the advantages of Micafungin sodium compared to other antifungal agents?

A6: Micafungin sodium offers several advantages, including a favorable safety and drug-drug interaction profile. [, ] It is available for intravenous administration and has been shown to be effective against fungal isolates resistant to other antifungals like fluconazole. [, , ]

Q6: Are there any studies investigating the delivery of Micafungin sodium via inhalation?

A7: Yes, a pilot study has explored the pulmonary delivery of Micafungin sodium using two different nebulizers. [] The study characterized the aerosol mass distribution profiles and found promising results in terms of fine particle fraction and mass median aerodynamic diameter. [] This suggests that pulmonary delivery of Micafungin sodium could be a viable option for treating lung infections.

Q7: How is the quality of Micafungin sodium assessed?

A8: Fourier transform near-infrared spectrometry (FTNIR) has been successfully employed to detect intra-lot and inter-lot variability in Micafungin. [] This technique allows for rapid and non-destructive quality control, ensuring consistency in the drug product.

Q8: What is known about the stability of Micafungin sodium in solution?

A9: Studies have investigated the stability of Micafungin sodium solutions at various concentrations and in different containers like glass bottles and syringes. [] These studies help determine the optimal storage conditions and shelf-life of the drug product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)